

Determining the Potency of Mthfd2-IN-5: An In Vitro IC50 Assay Protocol

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Compound of Interest

Compound Name: *Mthfd2-IN-5*

Cat. No.: *B15615410*

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This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Mthfd2-IN-5**, a selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The provided methodologies are based on established in vitro assays for MTHFD2 inhibitors and are intended to guide researchers in accurately assessing the potency of this compound.

Introduction to MTHFD2 and Mthfd2-IN-5

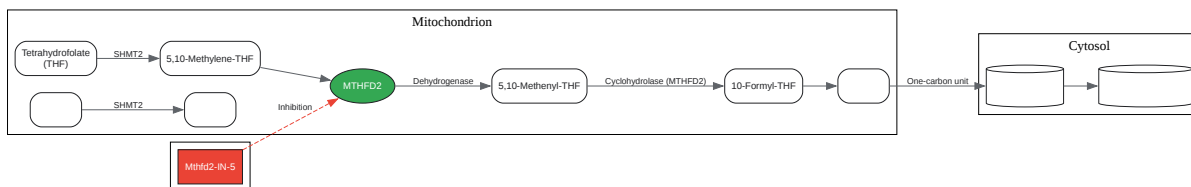
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism.^{[1][2]} This pathway is essential for the synthesis of nucleotides (purines) and other macromolecules required for cell proliferation. MTHFD2 is highly expressed in cancer cells and during embryonic development but is found at low levels in most healthy adult tissues, making it a compelling target for cancer therapy.^[2]

Mthfd2-IN-5 is a potent and selective small molecule inhibitor of MTHFD2. By blocking the enzymatic activity of MTHFD2, **Mthfd2-IN-5** disrupts the supply of one-carbon units, thereby impeding DNA synthesis and selectively inhibiting the growth of cancer cells.^[3]

MTHFD2 Signaling Pathway and Inhibition

MTHFD2 catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, a key step in mitochondrial folate metabolism. The inhibition of

MTHFD2 by **Mthfd2-IN-5** blocks this reaction, leading to a depletion of downstream metabolites essential for purine synthesis.



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Caption: MTHFD2 signaling pathway and the point of inhibition by **Mthfd2-IN-5**.

Quantitative Data for Mthfd2-IN-5

The following table summarizes the reported in vitro potency of **Mthfd2-IN-5**.

Parameter	Value	Target/Cell Line	Reference
IC50	66 nM	MTHFD2	[3]
IC50	1790 nM	MTHFD1	[3]
GI50	720 nM	MOLM-14	[3]

Experimental Protocols

MTHFD2 Enzymatic Assay for IC50 Determination

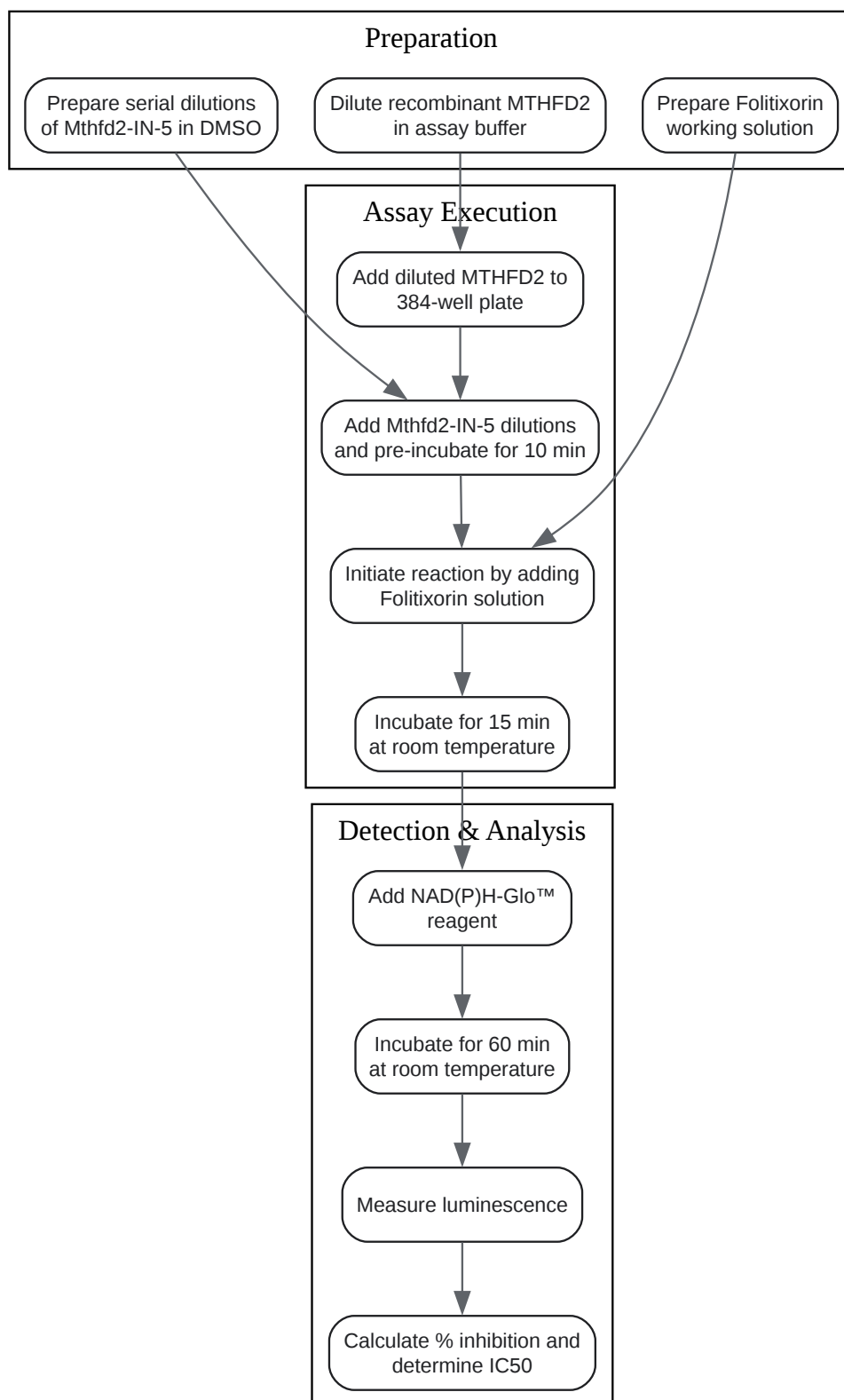
This protocol is adapted from established methods for measuring MTHFD2 activity and inhibition.[1]

a. Objective: To determine the concentration of **Mthfd2-IN-5** that inhibits 50% of the enzymatic activity of recombinant human MTHFD2.

b. Materials:

- Recombinant human MTHFD2 protein
- **Mthfd2-IN-5**
- Folitixorin (a stable form of 5,10-methylenetetrahydrofolate)
- Nicotinamide adenine dinucleotide (NAD⁺)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 25 mM Sodium Phosphate (NaPi), 5 mM MgCl₂, 2 mM 2-Mercaptoethanol, 0.005% Tween 20
- NAD(P)H-Glo™ Detection Reagent
- 384-well white assay plates
- Plate reader capable of luminescence detection

c. Experimental Workflow:



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- 2. Identification and Absorption–Distribution–Metabolism–Excretion–Toxicity Prediction of Potential MTHFD2 Enzyme Inhibitors from Urtica dioica Ethanolic Leaf Extract [mdpi.com]
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